

Application Notes: In Vivo Experimental Design Using Dapagliflozin Propanediol Anhydrous

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Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

Cat. No.: *B3060979*

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Introduction

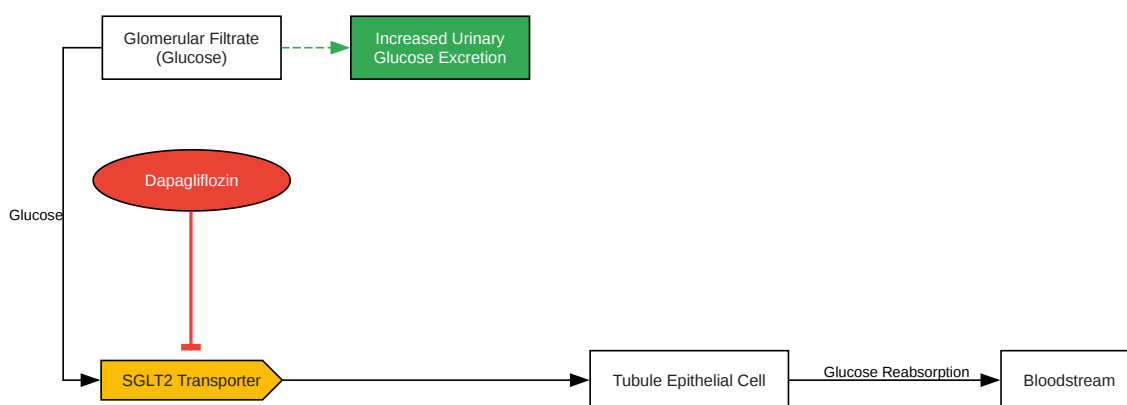
Dapagliflozin is a potent, selective, and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[2] SGLT2 is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into circulation, accounting for approximately 90% of renal glucose reabsorption.[3][4][5] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and lowering blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion or action.[2]

Dapagliflozin propanediol anhydrous is a specific solid form of dapagliflozin.[1] While many commercially available formulations and preclinical studies have used the dapagliflozin propanediol monohydrate form, the anhydrous form is also a subject of study, particularly due to the potential instability of its hydrated counterpart.[1][4] These protocols are designed to guide researchers in the in vivo application of **dapagliflozin propanediol anhydrous** for studying its effects on glycemic control and related metabolic parameters.

Mechanism of Action

Dapagliflozin's primary effect is exerted in the proximal convoluted tubules of the kidney.[3] It competitively binds to and inhibits SGLT2, preventing the reabsorption of glucose and sodium

from the tubular fluid.[6] This leads to a net loss of glucose in the urine (glucosuria), which in turn lowers plasma glucose concentrations in hyperglycemic states.[3] Studies have also suggested that dapagliflozin may have secondary effects, such as activating AMP-activated protein kinase (AMPK) and influencing the PI3K-Akt signaling pathway.[7] Furthermore, in some rodent models, dapagliflozin has been shown to decrease hepatic glucagon signaling.[8]



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Caption: Mechanism of SGLT2 inhibition by dapagliflozin in the renal proximal tubule.

Recommended In Vivo Models

A variety of rodent models have been successfully used to study the in vivo effects of dapagliflozin. The choice of model depends on the specific research question.

- Normal, Healthy Rodents: Useful for assessing acute pharmacodynamic effects, such as the induction of renal glucose excretion and impact on glucose tolerance in a non-diabetic state. [9][10]
- Type 2 Diabetes Models:
 - Zucker Diabetic Fatty (ZDF) Rats: A well-established genetic model of obesity, insulin resistance, and type 2 diabetes. [9][10]

- db/db Mice: A genetic model with a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes.[8]
- Type 1 Diabetes Models:
 - Streptozotocin (STZ)-Induced Diabetic Rats: A chemically induced model where STZ destroys pancreatic β -cells, leading to insulin deficiency and hyperglycemia.[1][11]

Data Presentation

Property	Value	Reference
CAS Number	1971128-01-4	[1]
Molecular Formula	C ₂₁ H ₂₅ ClO ₆ (Dapagliflozin)	[2]
Molecular Weight	485 g/mol	[1]
Form	Anhydrous propanediol complex	[1]

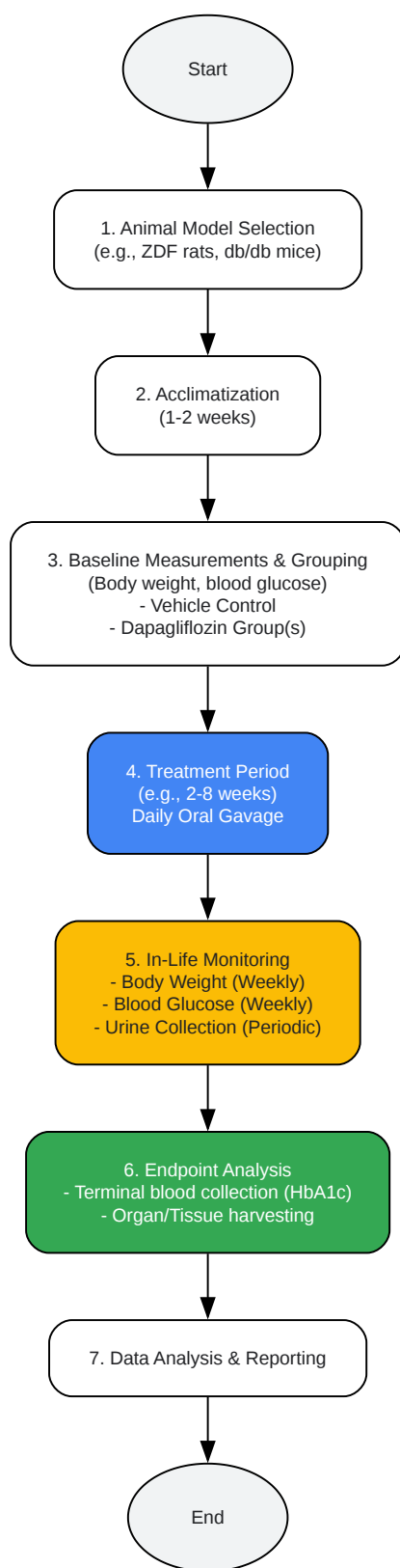
Animal Model	Dose Range	Administration Route	Study Duration	Reference
Normal & Diabetic Rats	0.1 - 1.0 mg/kg	Oral (single dose)	Acute	[9],[10]
Zucker Diabetic Fatty (ZDF) Rats	0.1 - 1.0 mg/kg	Oral (once daily)	2 weeks	[9],[10]
STZ-Induced Diabetic Rats	1 mg/kg/day	Oral Gavage	8 weeks	[11]
db/db Mice	~50 mg/1000 g diet	Mixed in Diet	1 week	[8]
Mice (Glucose Tolerance Test)	10 mg/kg	Oral Gavage	Acute	[12]

Species	Tmax (Time to Peak Plasma Concentration)	Absolute Oral Bioavailability	Reference
Mouse, Rat, Dog	0.5 - 1.9 hours	~78% (in humans)	

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Study

This workflow outlines the key stages for assessing the chronic efficacy of **dapagliflozin propanediol anhydrous** on glycemic control in a diabetic rodent model.



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Caption: General experimental workflow for an in vivo efficacy study.

Protocol 2: Evaluation of Glycemic Control in a Diabetic Rodent Model

Objective: To assess the effect of chronic oral administration of **dapagliflozin propanediol anhydrous** on fasting and fed blood glucose levels in a diabetic rodent model.

Materials:

- **Dapagliflozin propanediol anhydrous**
- Vehicle solution (e.g., 90% Polyethylene glycol 400 (PEG-400) in 10% water[13])
- Diabetic animals (e.g., ZDF rats or db/db mice)
- Standard rodent diet and water
- Oral gavage needles (appropriate size for species, e.g., 20-22G for adult mice)[14]
- Syringes
- Glucometer and test strips
- Metabolic cages for urine collection (optional)

Methodology:

- Animal Acclimatization: House animals in a controlled environment (temperature, light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.
- Preparation of Dosing Solution:
 - Calculate the required amount of **dapagliflozin propanediol anhydrous** based on the mean body weight of the animals and the target dose (e.g., 1.0 mg/kg).
 - Prepare the vehicle solution (e.g., 90% PEG-400 in 10% water).[13]

- Dissolve the compound in the vehicle. Sonication may be used to aid dissolution. Prepare fresh daily or establish stability for batch preparation.
- Grouping and Baseline Measurement:
 - Measure baseline body weight and fasting blood glucose (after a 4-6 hour fast) for all animals.
 - Randomly assign animals into at least two groups: Vehicle Control and Dapagliflozin Treatment.
- Administration:
 - Administer the prepared dapagliflozin solution or vehicle via oral gavage once daily, at the same time each day.[\[10\]](#)[\[11\]](#) The volume should not exceed 10 ml/kg for mice.[\[14\]](#)
 - The treatment duration can range from 2 to 8 weeks or longer, depending on the study objectives.[\[9\]](#)[\[11\]](#)
- Monitoring:
 - Body Weight: Record body weight at least once a week.
 - Blood Glucose: Measure blood glucose levels at regular intervals (e.g., weekly). Both fasting and non-fasted (fed) glucose levels can be monitored.[\[9\]](#) Blood can be obtained via a small tail snip.[\[15\]](#)
 - Urine Glucose (Optional): House animals in metabolic cages for 24 hours at specified time points (e.g., baseline, mid-study, end of study) to collect urine. Analyze urine for glucose concentration to confirm the pharmacodynamic effect of the drug.[\[9\]](#)
 - Clinical Observations: Observe animals daily for any signs of adverse effects.
- Terminal Procedures:
 - At the end of the treatment period, collect a terminal blood sample for analysis of endpoints like HbA1c.

- Euthanize animals according to approved institutional guidelines and collect relevant tissues for further analysis if required.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of **dapagliflozin propanediol anhydrous** on glucose disposal following an oral glucose challenge.



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Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Materials:

- All materials from Protocol 2
- Glucose solution (e.g., 40% w/v in water)

Methodology:

- Animal Preparation: Fast animals overnight (12-16 hours) with free access to water.
- Drug Administration: Administer a single oral dose of **dapagliflozin propanediol anhydrous** or vehicle. Studies have administered dapagliflozin 3 hours prior to the glucose challenge. [\[12\]](#)
- Baseline Blood Sample (t=0): After the drug absorption period, take a baseline blood sample from the tail vein to measure blood glucose (Time 0).
- Glucose Challenge: Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg or 3 g/kg) via oral gavage. [\[12\]](#)[\[16\]](#)

- Serial Blood Sampling: Collect subsequent blood samples at specific time points, typically 15, 30, 60, 90, and 120 minutes after the glucose administration.[12]
- Data Analysis:
 - Plot the mean blood glucose concentration versus time for each group.
 - Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
 - Compare the glucose AUC between the vehicle-treated and dapagliflozin-treated groups to determine the effect on glucose tolerance.

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